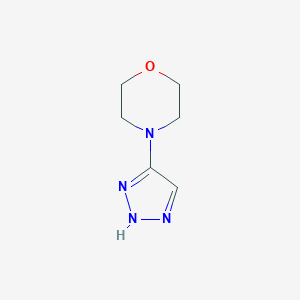
4-(1H-1,2,3-Triazol-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3-Triazol-4-yl)morpholine, also known as this compound, is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
The triazole ring system is well-known for its role in enhancing the pharmacological properties of compounds. 4-(1H-1,2,3-Triazol-4-yl)morpholine has been investigated for its potential as an antimicrobial agent , anticancer drug , and antiviral compound .
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial properties. Research has shown that this compound can inhibit various pathogens, making it a candidate for developing new antibiotics. For instance, triazole compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer effects. In a study focusing on the synthesis of triazole-containing morpholines, several derivatives exhibited potent cytotoxicity against human cancer cell lines (MCF-7, HeLa, A549). Notably, the introduction of the triazole moiety significantly enhanced the anticancer activity compared to non-triazole counterparts .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.01 | A549 |
| Control (5-fluorouracil) | 40.38 | A549 |
Antiviral Activity
Triazoles have also been linked to antiviral activity. The structure of this compound allows it to interact with viral proteins effectively. Some studies indicate that triazole derivatives can inhibit viral replication processes, suggesting potential therapeutic applications against viruses like HIV and influenza .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have shown that modifications at various positions of the morpholine and triazole rings can lead to enhanced biological activity.
Modifications and Their Effects
Research indicates that substituents on the triazole ring can dramatically influence binding affinity and selectivity towards biological targets. For example:
- Electron-withdrawing groups on the phenyl ring increase anticancer potency.
- Alkyl substitutions enhance solubility and bioavailability .
Pharmacological Insights
The pharmacokinetic properties of this compound derivatives are critical for their therapeutic application. Studies have shown that these compounds exhibit favorable absorption and distribution characteristics.
Drug Metabolism
Recent investigations into the interaction of triazole derivatives with drug metabolism pathways have identified them as potential inhibitors of key metabolic enzymes like CYP450 isoforms . This property could be exploited to modulate drug interactions and enhance therapeutic efficacy.
Material Science Applications
Beyond medicinal applications, this compound has found utility in material science:
Polymer Chemistry
Triazole-containing polymers exhibit unique thermal and mechanical properties due to the presence of the triazole moiety. These materials are being explored for applications in coatings and advanced materials due to their stability and resistance to degradation .
属性
CAS 编号 |
109831-91-6 |
|---|---|
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC 名称 |
4-(2H-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |
InChI 键 |
CULRPBPHNDSYGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNN=C2 |
规范 SMILES |
C1COCCN1C2=NNN=C2 |
同义词 |
Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















